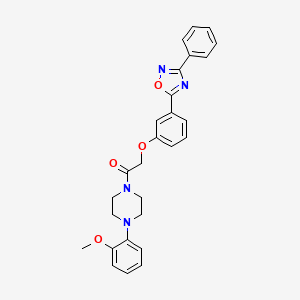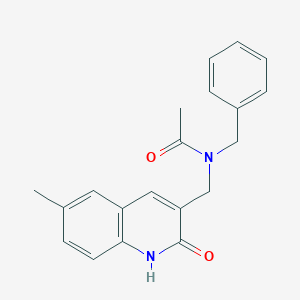
2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and pain management.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the modulation of various biochemical pathways. In cancer treatment, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In pain management, this compound modulates the activity of ion channels involved in pain perception, such as TRPV1 and Nav1.7.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In animal models, this compound has been shown to inhibit tumor growth and metastasis. In pain management, this compound has been shown to have analgesic effects and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its high potency and selectivity for cancer cells and pain receptors. However, the limitations of using this compound include its low solubility and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of 2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of novel analogs with improved solubility and potency.
3. Investigation of the potential application of this compound in other diseases, such as inflammation and neurodegenerative disorders.
4. Investigation of the potential synergy of this compound with other drugs in cancer treatment and pain management.
5. Investigation of the potential side effects and toxicity of this compound in long-term use.
Conclusion:
2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a promising compound that has shown potential in scientific research for its application in cancer treatment and pain management. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research and development of this compound may lead to the development of novel drugs for the treatment of cancer and pain.
Synthesemethoden
The synthesis of 2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves a multi-step process. The first step involves the synthesis of 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline, which is then reacted with 2-chlorobenzoyl chloride to obtain the final product. This synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied in scientific research for its potential application in cancer treatment and pain management. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In pain management, this compound has been shown to have analgesic effects by modulating the activity of ion channels involved in pain perception.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-15-20-17(23-21-15)12-8-4-6-10-14(12)19-16(22)11-7-3-5-9-13(11)18/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSBGMZSFOCAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7716677.png)
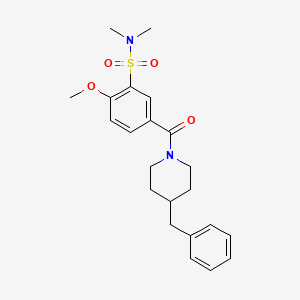
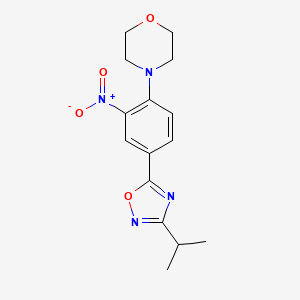

![N-(2,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716709.png)


![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7716744.png)
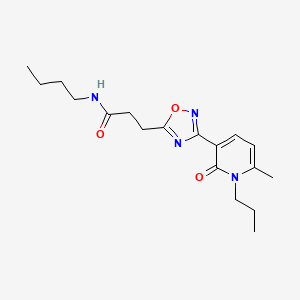
![2-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716753.png)


